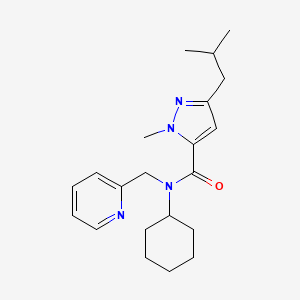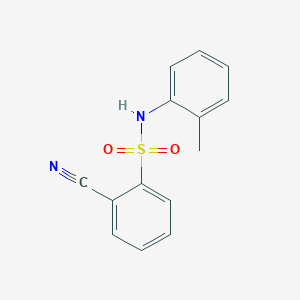
N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a compound with a pyrazole core, which is a common feature in various synthetic compounds with potential bioactive properties. The pyrazole ring system is a bioisosteric replacement for an indazole ring, often found in synthetic cannabinoids and other research chemicals (McLaughlin et al., 2016).
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves multi-step chemical processes, including nucleophilic substitution reactions and cyclization techniques. For instance, the synthesis of related compounds, such as 3,5-AB-CHMFUPPYCA, demonstrates the complexity and specificity of synthesizing such chemicals, highlighting the importance of accurate identification and characterization (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be extensively characterized through chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. These analytical techniques provide detailed insights into the compound's molecular geometry, electronic structure, and intra/intermolecular interactions (McLaughlin et al., 2016).
Chemical Reactions and Properties
The chemical behavior of pyrazole derivatives, including reactivity and potential chemical transformations, can be influenced by the pyrazole core and the substituents attached to it. For example, the reactivity with cyclohexylamine and the formation of various products through reactions with different aryl substituents demonstrate the compound's versatile chemistry (Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of this compound, can be inferred from similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in research (Hassan et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. Studies on related pyrazole derivatives offer insights into the potential chemical interactions and transformations that this compound might undergo (Hassan et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest in the field of synthetic chemistry. McLaughlin et al. (2016) describe the synthesis and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which was mislabeled as a different compound by a vendor. This research highlights the importance of accurate identification and characterization in the synthesis of complex chemicals (McLaughlin et al., 2016).
Metabolic Studies
A study by Franz et al. (2017) investigated the in vitro metabolism of a similar synthetic cannabinoid, 3,5-AB-CHMFUPPYCA, and its regioisomer. They explored the metabolic patterns and identified potential targets for urine analysis, providing insights into the metabolism of such compounds (Franz et al., 2017).
Cytotoxicity and Antimicrobial Applications
Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to understanding the potential therapeutic applications of pyrazole derivatives (Hassan et al., 2014).
In another study, Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating moderate antifungal activities, which is significant for developing new antifungal agents (Wu et al., 2012).
Propriétés
IUPAC Name |
N-cyclohexyl-2-methyl-5-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)13-18-14-20(24(3)23-18)21(26)25(19-10-5-4-6-11-19)15-17-9-7-8-12-22-17/h7-9,12,14,16,19H,4-6,10-11,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUZGIETXKZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)
![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)


![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)
![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)
